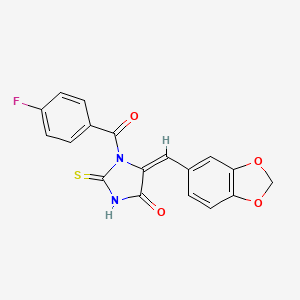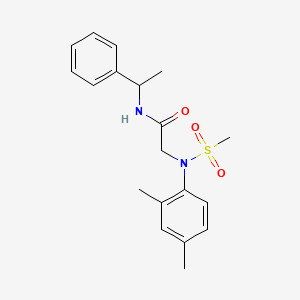
5-bromo-N-(1-methylbenzimidazol-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(1-methylbenzimidazol-2-yl)furan-2-carboxamide is a heterocyclic compound that features a furan ring substituted with a bromine atom and a benzimidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-methylbenzimidazol-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.
Bromination: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Coupling Reaction: The brominated furan is then coupled with the benzimidazole derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and coupling reactions to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF).
Major Products
Oxidation: N-oxides of the benzimidazole moiety.
Reduction: De-brominated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-bromo-N-(1-methylbenzimidazol-2-yl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic materials.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(1-methylbenzimidazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting their activity. The furan ring can also participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: Similar in structure but contains a thiazole ring instead of a benzimidazole.
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Contains a piperazine ring and additional substituents on the phenyl ring.
Uniqueness
5-bromo-N-(1-methylbenzimidazol-2-yl)furan-2-carboxamide is unique due to the presence of both the benzimidazole and furan rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse biological activities and makes it a valuable scaffold in drug discovery.
Propiedades
IUPAC Name |
5-bromo-N-(1-methylbenzimidazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2/c1-17-9-5-3-2-4-8(9)15-13(17)16-12(18)10-6-7-11(14)19-10/h2-7H,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAQQDJVQWDCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-BROMO-8-METHOXY-N-[(4-METHOXYPHENYL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B6114645.png)
![methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate](/img/structure/B6114658.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6114661.png)
![2-[1-cyclopentyl-4-(3-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6114662.png)
![N-({1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6114669.png)

![2-Bromo-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B6114684.png)

![2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6114693.png)
![1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone](/img/structure/B6114705.png)

![3-[(3-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6114716.png)
![1-[4-amino-2-(methylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B6114722.png)
![3-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B6114753.png)
